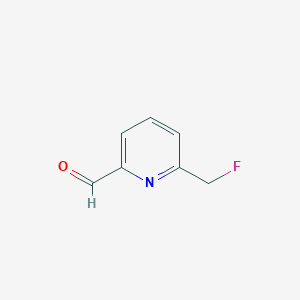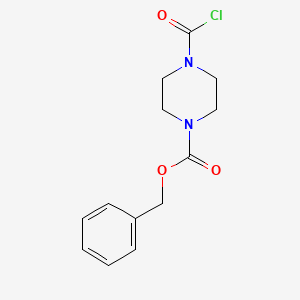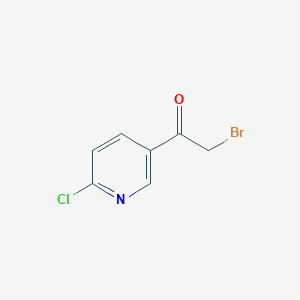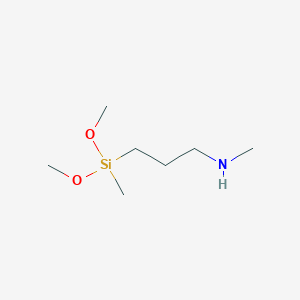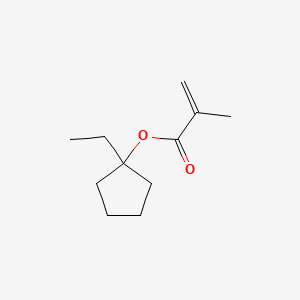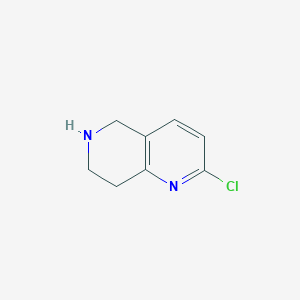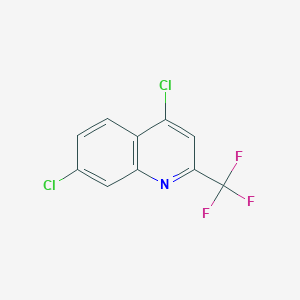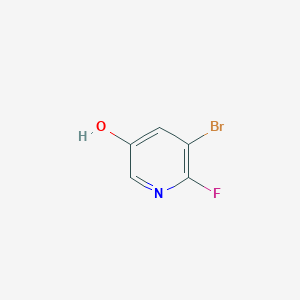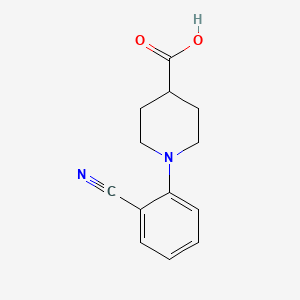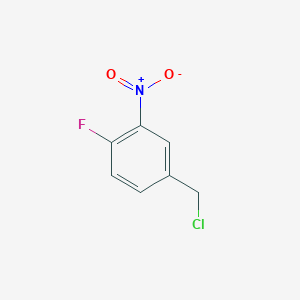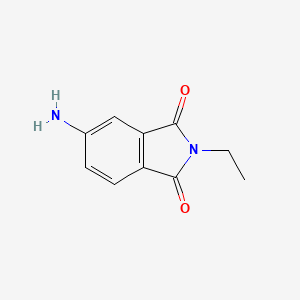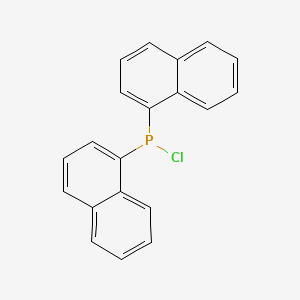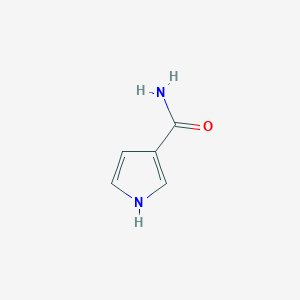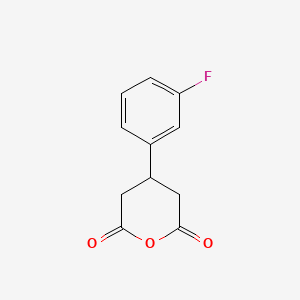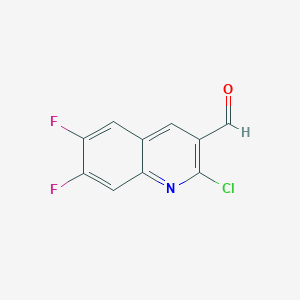
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde
描述
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde, also referred to as 2-CDFQ-3-CHO, is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid that is soluble in most organic solvents. 2-CDFQ-3-CHO has a wide range of applications in the chemical, biological, and pharmaceutical industries. It is used in the synthesis of various organic compounds, such as amino acids, peptides, and amines, as well as for the preparation of pharmaceuticals and biochemicals. It is also used as a reagent for the synthesis of various polymers and polysaccharides.
科学研究应用
Synthesis and Chemical Applications
- Synthesis of Heterocyclic Systems : 2-Chloroquinoline-3-carbaldehyde compounds have been utilized in the synthesis of novel heterocyclic systems. These compounds serve as key intermediates in constructing fused or binary heterocyclic systems with potential biological activities (Hamama et al., 2018).
Biological Evaluations
- Antibacterial and Antioxidant Activities : Novel quinoline derivatives synthesized from 2-Chloroquinoline-3-carbaldehyde have demonstrated significant antibacterial activity against various bacterial strains and moderate antioxidant activity. This suggests their potential as leads for developing new antimicrobial agents (Zeleke et al., 2020).
- DNA Binding Studies : Studies have also explored the DNA binding properties of heterocyclic substituted quinoline Schiff bases, revealing their antimicrobial potential and providing a basis for further optimization as therapeutic agents (Lamani et al., 2008).
Green Chemistry Perspectives
- A review emphasizes green synthetic methods for 2-chloroquinoline-3-carbaldehydes, advocating for environmentally friendly approaches in chemical synthesis. This highlights the versatility of these compounds in sustainable chemistry applications (Patel et al., 2020).
属性
IUPAC Name |
2-chloro-6,7-difluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO/c11-10-6(4-15)1-5-2-7(12)8(13)3-9(5)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGMVNRBZRJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619543 | |
| Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
CAS RN |
209909-13-7 | |
| Record name | 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

